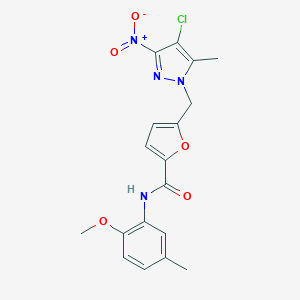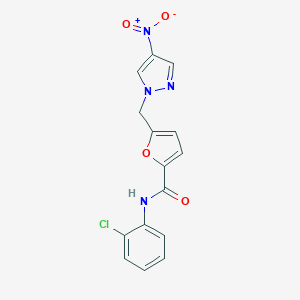
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide, also known as CEM-102, is a compound that has been extensively studied for its potential use in the treatment of bacterial infections. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is responsible for the formation of peptide bonds during protein synthesis.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is its broad-spectrum activity against a wide range of bacteria. However, one of the limitations of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is its potential for the development of resistance, which is a common problem with many antibacterial agents.
Future Directions
Future research on 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide could focus on the development of new analogs with improved activity and reduced potential for resistance. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide and its potential for use in the treatment of bacterial infections.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as EDCI or DCC. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use as an antibacterial agent. It has shown activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, 4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has also shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
properties
Product Name |
4-chloro-1-ethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C10H11ClN4O2 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11ClN4O2/c1-3-15-5-7(11)9(13-15)10(16)12-8-4-6(2)17-14-8/h4-5H,3H2,1-2H3,(H,12,14,16) |
InChI Key |
JOLUDGKCSAKVGX-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NOC(=C2)C)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NOC(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)